5-(2-Formylphenyl)-3-trifluoromethylphenol, 95%
Overview
Description
5-(2-Formylphenyl)-3-trifluoromethylphenol, 95% (5-F3MP) is a synthetic organic compound used in various scientific research applications. It is an aromatic compound with a trifluoromethyl group attached to the phenol ring. 5-F3MP has a variety of biochemical and physiological effects and is used in a range of laboratory experiments.
Scientific Research Applications
5-(2-Formylphenyl)-3-trifluoromethylphenol, 95% has a variety of scientific research applications. It has been used in the synthesis of various organic compounds, including heterocyclic compounds, aromatic compounds, and polymers. 5-(2-Formylphenyl)-3-trifluoromethylphenol, 95% has also been used in the synthesis of pharmaceuticals and other biologically active compounds. It has been used in the synthesis of peptides, proteins, and other biopolymers. 5-(2-Formylphenyl)-3-trifluoromethylphenol, 95% has also been used in the synthesis of fluorescent dyes and other organic materials.
Mechanism of Action
5-(2-Formylphenyl)-3-trifluoromethylphenol, 95% is an aromatic compound with a trifluoromethyl group attached to the phenol ring. The trifluoromethyl group is electron-withdrawing and thus increases the acidity of the phenol ring. This increased acidity increases the reactivity of the phenol ring, allowing it to react with various molecules. 5-(2-Formylphenyl)-3-trifluoromethylphenol, 95% can also form hydrogen bonds with other molecules, allowing it to interact with them.
Biochemical and Physiological Effects
5-(2-Formylphenyl)-3-trifluoromethylphenol, 95% has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to inhibit the activity of certain enzymes. 5-(2-Formylphenyl)-3-trifluoromethylphenol, 95% has also been shown to have anti-inflammatory, antioxidant, and antifungal properties. It has also been shown to have anti-tumor activity and to inhibit the activity of certain cancer cells.
Advantages and Limitations for Lab Experiments
5-(2-Formylphenyl)-3-trifluoromethylphenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, making it a cost-effective option for research. It is also a stable compound, making it suitable for long-term storage. Additionally, 5-(2-Formylphenyl)-3-trifluoromethylphenol, 95% has a variety of biochemical and physiological effects, making it a useful tool for studying the effects of various compounds on biological systems.
However, there are some limitations to the use of 5-(2-Formylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments. It is a relatively new compound, so there is still much to be learned about its effects on biological systems. Additionally, its trifluoromethyl group is electron-withdrawing, which can make it difficult to synthesize certain compounds.
Future Directions
There are a number of potential future directions for research on 5-(2-Formylphenyl)-3-trifluoromethylphenol, 95%. Further research could be done on its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, research could be done to investigate the potential of 5-(2-Formylphenyl)-3-trifluoromethylphenol, 95% as an antimicrobial agent, as well as its potential for use in the synthesis of fluorescent dyes and other organic materials. Finally, research could be done to investigate the potential of 5-(2-Formylphenyl)-3-trifluoromethylphenol, 95% as a tool for studying the effects of various compounds on biological systems.
Synthesis Methods
5-(2-Formylphenyl)-3-trifluoromethylphenol, 95% is synthesized via a three-step process. The first step involves the reaction of 2-formylphenol with a solution of trifluoromethanesulfonic anhydride in dichloromethane. This reaction forms the trifluoromethylated product which is then isolated and purified. The second step involves the reaction of the trifluoromethylated product with a solution of sodium hydroxide in dichloromethane. This reaction forms the desired 5-(2-Formylphenyl)-3-trifluoromethylphenol, 95% product. The third and final step involves the purification of the 5-(2-Formylphenyl)-3-trifluoromethylphenol, 95% product via column chromatography.
properties
IUPAC Name |
2-[3-hydroxy-5-(trifluoromethyl)phenyl]benzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)11-5-10(6-12(19)7-11)13-4-2-1-3-9(13)8-18/h1-8,19H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVWYGRYQGZNNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=CC(=C2)O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686520 | |
Record name | 3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00686520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Formylphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261919-70-3 | |
Record name | [1,1′-Biphenyl]-2-carboxaldehyde, 3′-hydroxy-5′-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261919-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00686520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.